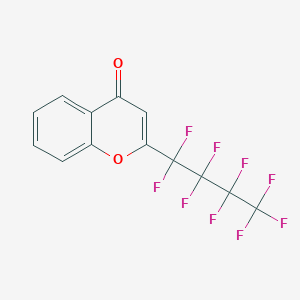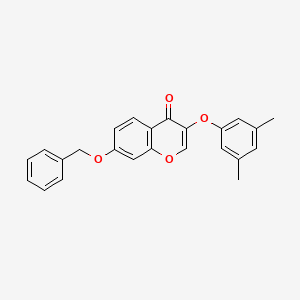![molecular formula C22H17ClN2O2 B11652181 4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11652181.png)
4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves a multi-step process. One common method includes the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine. This one-pot synthesis results in the formation of the desired tetra-substituted imidazole compound . The reaction conditions often involve the use of polar solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives.
科学的研究の応用
4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
作用機序
The exact mechanism of action for 4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol is not well-documented. like other benzodiazepines, it is likely to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties.
類似化合物との比較
Similar Compounds
4-chloro-2-methylphenoxyacetate: Known for its herbicidal properties.
4-chloro-2-hydroxy-4-methoxybenzophenone: Used in the production of UV filters.
4-methoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions.
Uniqueness
4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol stands out due to its unique benzodiazepine structure, which imparts distinct pharmacological properties
特性
分子式 |
C22H17ClN2O2 |
|---|---|
分子量 |
376.8 g/mol |
IUPAC名 |
4-chloro-2-[2-(4-methoxyphenyl)-3H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C22H17ClN2O2/c1-27-16-9-6-14(7-10-16)20-13-21(17-12-15(23)8-11-22(17)26)25-19-5-3-2-4-18(19)24-20/h2-12,26H,13H2,1H3 |
InChIキー |
YUKQIEVNXVVISC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=C(C=CC(=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11652112.png)
![4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11652125.png)
![N-[(1E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11652131.png)


![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B11652162.png)

![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
![ethyl 3-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11652171.png)
![4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
![13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652177.png)
